molecular formula C13H8N2O2 B5209550 N-(4-Pyridyl) Phthalimide

N-(4-Pyridyl) Phthalimide

Cat. No.: B5209550
M. Wt: 224.21 g/mol
InChI Key: MQVJOORLCCEGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Pyridyl) Phthalimide is a chemical compound with the molecular formula C13H8N2O2 . It belongs to the phthalimide family, a class of N-heterocycles recognized as privileged scaffolds in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as building blocks . Phthalimide derivatives are frequently investigated for their anticancer, antibacterial, anti-inflammatory, and antifungal properties, making them valuable precursors in drug discovery efforts . In synthetic chemistry, the structure of this compound is of particular interest. The phthalimide group can serve as a key functional group, while the 4-pyridyl substituent can act as a coordinating ligand in metal-catalyzed reactions or be utilized in the construction of more complex molecular architectures . Related N-hydroxyphthalimide compounds are known to catalyze free radical functionalizations and aerobic oxidations under mild conditions, suggesting potential catalytic research applications for this compound class . Researchers value this compound as a versatile intermediate for developing novel pharmaceuticals, agrochemicals, and functional materials. Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-5-7-14-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVJOORLCCEGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Pyridyl Phthalimide and Its Analogs

Conventional Synthetic Routes to N-Substituted Phthalimides

The classical methods for preparing N-substituted phthalimides, including N-(4-Pyridyl) Phthalimide (B116566), have long been established in organic synthesis. These routes are characterized by their straightforward reaction pathways.

Condensation Reactions with Phthalic Anhydride (B1165640) and Amines

The most fundamental and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.org In the specific case of N-(4-Pyridyl) Phthalimide, this involves the reaction of phthalic anhydride with 4-aminopyridine (B3432731).

This reaction is typically carried out by heating the two reactants, often in a solvent like glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the imide ring. sphinxsai.compharmainfo.in The mechanism proceeds via a nucleophilic attack of the primary amino group of 4-aminopyridine on one of the carbonyl carbons of phthalic anhydride. This is followed by the elimination of a water molecule to yield the final this compound product. pharmainfo.in Variations of this method involve performing the reaction under reflux conditions for several hours to ensure completion. sphinxsai.com For instance, reacting 1,2,3,6-tetrahydrophthalic anhydride with 4-aminopyridine in acetic acid yields the corresponding 2-(pyridin-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione. enal.sci.eg

To improve yields and reaction times, modifications to this conventional heating method have been explored. One such approach involves the use of a sulphamic acid catalyst in acetic acid at elevated temperatures. pharmainfo.in

Table 1: Conventional Synthesis of this compound and Analogs via Condensation

Reactant 1Reactant 2Solvent/CatalystConditionsProductYield (%)Reference(s)
Phthalic Anhydride4-AminopyridineAcetic AcidReflux, 4 hoursThis compoundSatisfactory sphinxsai.com
1,2,3,6-Tetrahydrophthalic Anhydride4-AminopyridineAcetic AcidNot specified2-(Pyridin-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dioneNot specified enal.sci.eg
Phthalic AnhydridePrimary AminesAcetic Acid / Sulphamic Acid (10%)110 °CN-Substituted Phthalimides86-98 pharmainfo.in

Derivatization Strategies for Incorporating Pyridyl Functionality

One common strategy is the N-alkylation of phthalimide itself. While the Gabriel synthesis traditionally uses alkyl halides to produce primary amines, a modification of this approach can be used to introduce a pyridyl group if a suitable pyridyl-containing alkyl halide is employed. organic-chemistry.org Another approach involves the N-alkylation of halosubstituted pyrido[3,2-b] Current time information in Bangalore, IN.nih.gov-benzothiazines with N-(bromoalkyl)phthalimides, which creates a linkage between the phthalimide and a pyridyl-containing tricycle. tandfonline.com

Derivatization can also be achieved through cross-coupling reactions. For example, N-hydroxyphthalimides can act as precursors to nitrogen-based radicals, which can then be coupled with other molecules. acs.orgnih.gov While not a direct route to this compound from phthalic anhydride, these derivatization techniques highlight the versatility of the phthalimide scaffold in incorporating complex functionalities like the pyridyl group.

Advanced Catalytic Approaches in this compound Synthesis

To overcome the often harsh conditions of conventional methods, advanced catalytic systems have been developed. These protocols offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Metal-Catalyzed Synthetic Protocols (e.g., Palladium, Cobalt, Copper Catalysis)

Transition metals have proven to be powerful catalysts for the synthesis of N-substituted phthalimides.

Palladium Catalysis: Palladium-catalyzed reactions are prominent in this field. One notable method is the double carbonylation of o-dihaloarenes with nitroarenes, which provides a direct route to N-aryl phthalimides. nih.govrsc.org This avoids the use of traditional amines as nucleophiles. rsc.org Another palladium-catalyzed approach involves the aminocarbonylation of aryl halides using formic acid and carbodiimides as an in-situ source of carbon monoxide. nih.gov Polymer-supported palladium-N-heterocyclic carbene catalysts have also been used for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids and amines. rsc.org

Cobalt Catalysis: Cobalt catalysts have been employed in the synthesis of N-pyridyl phthalimide derivatives. A method described by the Zhai group involves the carbonylation of benzoyl hydrazides. rsc.orgnih.gov This reaction proceeds via a proposed cobaltacycle intermediate. nih.gov

Copper Catalysis: Copper-catalyzed methods offer efficient pathways to phthalimide derivatives. An efficient system using a Cu/TBHP catalyst has been developed for the oxidation of arene-fused cyclic amines to form phthalimides. rsc.orgnih.gov Another strategy involves the use of a nano-Cu₂O catalyst for the reaction of 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water. rsc.orgacs.org Copper acetate (B1210297) has also been shown to catalyze the cross-coupling reaction between organozinc halides and N-thiophthalimides. beilstein-journals.org Furthermore, copper-catalyzed oxidative radical cross-coupling of arylboronic acids with N-hydroxyphthalimides has been developed for the synthesis of arylamines, which can be adapted for phthalimide synthesis. acs.orgnih.gov

Table 2: Metal-Catalyzed Synthesis of N-Aryl Phthalimides

Catalyst SystemReactantsKey FeaturesYield (%)Reference(s)
Palladium / Mo(CO)₆o-dihaloarenes, nitroarenesDirect carbonylation, avoids amine nucleophiles27-94 nih.govrsc.org
PalladiumAryl halide, amine, formic acid, carbodiimideIn-situ CO generationEfficient nih.gov
CobaltBenzoyl hydrazidesCarbonylation, forms N-pyridyl phthalimidesNot specified rsc.orgnih.gov
Copper (CuCl/TBHP)Arene-fused cyclic aminesOxidationGood rsc.orgnih.gov
Nano-Cu₂O2-halobenzoic acids, amines, TMSCNWater as solvent, low catalyst loadingNot specified rsc.orgacs.org

Metal-Free Synthetic Methodologies

In a move towards more sustainable chemistry, metal-free synthetic routes have been developed. These methods often rely on the use of alternative reagents or activation methods to achieve the desired transformation.

One such approach involves the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines in the presence of elemental sulfur (S₈) as an oxidant and triethylamine (B128534) (Et₃N) as a base. rsc.orgnih.gov Another metal-free protocol describes the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl cyanide (TMSCN) as a cyanide source. acs.org This reaction proceeds through a proposed denitrogenative cyanation pathway. acs.org Additionally, a metal-free, TBAI/TBHP mediated intramolecular cyclization of 2-(hydroxymethyl)benzamides has been reported to produce N-substituted phthalimides in excellent yields. thieme-connect.de Electrochemically induced synthesis of N-allyloxyphthalimides from N-hydroxyphthalimide represents another innovative metal-free approach. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of phthalimides. colab.ws

A significant development in this area is the use of microwave irradiation as an alternative to conventional heating. eijppr.comunivpancasila.ac.id Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields. pharmainfo.ineijppr.com For example, the reaction of phthalic anhydride with various amines using montmorillonite-KSF as a solid support and acetic acid as a solvent under microwave irradiation has been shown to be highly efficient. eijppr.com This method has been successfully used to synthesize a range of phthalimide derivatives. researchgate.net The synthesis of 4-aminoquinoline-phthalimides has also been achieved in good yields using microwave heating. nih.gov

The use of greener solvents is another key aspect of green chemistry. Water, being non-toxic and readily available, is an ideal solvent. A nano-Cu₂O catalyzed synthesis of phthalimides has been successfully carried out in water. rsc.orgacs.org High-temperature, high-pressure mixtures of water and ethanol (B145695) have also been employed as a green solvent system for the rapid and clean synthesis of phthalimide derivatives. researchgate.net

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is a significant area of research, driven by the need to create novel molecules with tailored electronic, steric, and pharmacological properties. Strategies for introducing functional groups can be broadly categorized into two main approaches: modification of the phthalimide core itself and the application of advanced catalytic and multicomponent reactions that allow for the incorporation of diverse functionalities during the assembly of the molecule.

A. Functionalization of the Phthalimide Core

One of the primary strategies for creating functionalized this compound analogs involves the use of a pre-functionalized phthalic anhydride derivative. This approach allows for the introduction of substituents onto the aromatic backbone of the phthalimide moiety.

A common method begins with a substituted phthalic acid, such as 3-nitrophthalic acid. nih.govacs.org This starting material can be converted into the corresponding anhydride, which then serves as a key intermediate. For example, refluxing 3-nitrophthalic acid in acetic anhydride yields 3-nitrophthalic anhydride. nih.govacs.org The nitro group is a versatile handle for further functionalization. Through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, the nitro group can be reduced to an amino group, yielding 3-aminophthalic anhydride. nih.govacs.org

This amino-substituted anhydride is a crucial building block. It can be reacted with a range of primary amines, including 4-aminopyridine, in a condensation reaction, typically by refluxing in glacial acetic acid, to afford the desired this compound derivative with an amino group at the 4-position of the phthalimide ring. nih.govacs.org The resulting amino group can be further modified if desired. This divergent synthetic step allows for the creation of a library of compounds from a common intermediate. nih.govacs.org

The table below illustrates the synthesis of various 4-amino-N-phenyl phthalimide derivatives, a strategy directly adaptable for N-(4-pyridyl) analogs by substituting the aniline (B41778) with 4-aminopyridine. The data is based on the reaction of 3-aminophthalic anhydride with various para-substituted anilines. nih.govacs.org

Table 1: Synthesis of Functionalized N-Phenyl Phthalimide Derivatives from 3-Aminophthalic Anhydride

Starting Aniline (Substituent)Resulting N-Phenyl Phthalimide Derivative
Aniline4-Amino-2-phenylisoindoline-1,3-dione
4-Fluoroaniline4-Amino-2-(4-fluorophenyl)isoindoline-1,3-dione
4-Chloroaniline4-Amino-2-(4-chlorophenyl)isoindoline-1,3-dione
4-Bromoaniline4-Amino-2-(4-bromophenyl)isoindoline-1,3-dione
4-Iodoaniline4-Amino-2-(4-iodophenyl)isoindoline-1,3-dione
4-Methoxyaniline4-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

Another approach focuses on the nucleophilic substitution of a leaving group on the phthalic anhydride ring. Research has demonstrated the synthesis of N-substituted 4-aryloxy, 4-thiophenoxy, and 4-thioisopropyloxy-phthalimides. researchgate.net This involves the reaction of phenoxides or other nucleophiles with phthalic anhydrides bearing a suitable leaving group, such as a nitro or halo substituent, at the 4-position. researchgate.net

B. Advanced and Catalytic Methodologies

Modern synthetic chemistry offers several powerful catalytic methods for constructing functionalized phthalimide systems with high efficiency and functional group tolerance.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions, particularly those using palladium and cobalt, are prominent in the synthesis of N-substituted phthalimides. rsc.orgnih.gov

Cobalt-Catalyzed Carbonylation: A notable method for the direct synthesis of N-pyridyl phthalimide derivatives involves the cobalt-catalyzed C-H carbonylation of benzoyl hydrazides. rsc.orgnih.gov In this process, a bidentate directing group, such as 2-(1-methylhydrazinyl)pyridine, is used to guide the carbonylation of a C-H bond on the benzoyl moiety. This transformation is efficient and tolerates a wide range of functional groups. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the phthalimide scaffold. nih.gov

Carbonylative Synthesis: One approach is the palladium-catalyzed carbonylation of 1,2-dihaloarenes in the presence of an amine (like 4-aminopyridine) and a carbon monoxide source. nih.govacs.org Molybdenum hexacarbonyl can be used as a solid source of carbon monoxide, avoiding the need to handle gaseous CO. acs.org

From 2-Iodobenzamides: N-substituted 2-iodobenzamides can be treated with a formate, such as phenyl formate, in the presence of a palladium catalyst to yield phthalimides under solvent-free conditions. nih.gov This method also circumvents the use of gaseous carbon monoxide. nih.gov

[4+1] Cycloaddition: A novel palladium-catalyzed assembly of N-substituted phthalimides has been developed through a [4+1] cycloaddition reaction. This method utilizes 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, where the difluorocarbene acts as the carbonyl source. rsc.org

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product, often with high atom economy. hhu.deresearchgate.net A transition-metal-free, three-component reaction involving arynes, isocyanides, and carbon dioxide has been reported for the practical synthesis of N-substituted phthalimides. acs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. acs.org Ultrasound irradiation has also been employed to promote one-pot MCRs for phthalimide synthesis, representing a green chemistry approach. hhu.de

Metal-Free Syntheses

To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic routes have been developed. An efficient metal-free approach for synthesizing N-aryl phthalimides utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials. acs.org The reaction proceeds via a denitrogenative cyanation pathway using trimethylsilyl cyanide (TMSCN) as the cyanide source. This method is scalable and shows high tolerance for various functional groups, including halogens, ethers, and esters, on the N-aryl substituent. acs.org

Table 2: Overview of Advanced Synthetic Methodologies

MethodologyKey ReactantsCatalyst/ConditionsKey Features
Cobalt-Catalyzed CarbonylationBenzoyl Hydrazides, COCobalt CatalystDirect C-H functionalization; specific for N-pyridyl derivatives. rsc.orgnih.govacs.org
Palladium-Catalyzed Carbonylation1,2-Dihaloarenes, Amine, CO SourcePalladium CatalystAvoids pre-functionalization of starting materials. nih.govacs.org
Multicomponent Reaction (MCR)Arynes, Isocyanides, CO₂Metal-FreeHigh atom economy, mild conditions. acs.org
Metal-Free Denitrogenative Cyanation1,2,3-Benzotriazin-4(3H)-ones, TMSCNBase (DIPEA)Avoids transition metals, high functional group tolerance. acs.org

Structural Elucidation and Conformational Analysis of N 4 Pyridyl Phthalimide Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of N-(4-Pyridyl) Phthalimide (B116566) systems. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity, functional groups, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of phthalimide derivatives, the aromatic protons of the phthalimide unit typically appear as a broad signal around 7.76 ppm. researchgate.net For N-substituted phthalimides, the signals for the protons on the substituent will also be present. For instance, in N-(piperidinomethyl)phthalimide, multiplets corresponding to the piperidine (B6355638) ring protons are observed between 1.30-1.75 ppm and 2.23-2.52 ppm, while the methylene (B1212753) bridge protons appear as a singlet at 3.41 ppm. google.com

¹³C NMR spectroscopy provides information on the carbon framework. In phthalimide derivatives, the carbonyl carbons of the imide ring show characteristic signals. mdpi.comthieme-connect.de The chemical shifts of the pyridine (B92270) and phthalimide ring carbons in N-(4-Pyridyl) Phthalimide and its derivatives are sensitive to substituent effects and intermolecular interactions. For example, in a study of phthalimide-pyrimidine hybrids, the carbon signals of the phthalimide and pyrimidine (B1678525) rings were assigned based on their chemical shifts and coupling patterns. thieme-connect.de

Table 1: Representative ¹H NMR Chemical Shifts for Protons in N-Substituted Phthalimide Derivatives.

Functional GroupChemical Shift (ppm)Multiplicity
Phthalimide Aromatic Protons~7.76 - 8.33m, s
Piperidinomethyl CH₂3.41s
Piperidine Ring Protons1.30-1.75, 2.23-2.52m
Azomethine Proton (N=CH)8.24 - 9.89s
Hydrazone Proton (CH)7.40 - 8.77s
Data compiled from various sources. researchgate.netgoogle.comthieme-connect.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound systems, the IR spectra show characteristic absorption bands for the carbonyl (C=O) groups of the phthalimide ring, typically in the range of 1700-1770 cm⁻¹. google.comthieme-connect.de The stretching vibrations of the aromatic C-H bonds are observed around 3000-3100 cm⁻¹. thieme-connect.de The C=N stretching vibration of the pyridine ring can also be identified. thieme-connect.de In N-substituted phthalimides, additional bands corresponding to the substituent, such as aliphatic C-H stretching vibrations, will be present. google.comthieme-connect.de

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The FT-Raman spectra of phthalimide and its derivatives show bands corresponding to the C-H stretching and bending modes, as well as the ring vibrations. researchgate.net For instance, the pyridine C-H out-of-plane bending vibrations have been observed in the FTIR spectrum of a related molecule at 847 and 935 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
C=O (Phthalimide)Symmetric & Asymmetric Stretch1704 - 1770
Aromatic C-HStretch3018 - 3090
Aliphatic C-HStretch2849 - 2991
C=N (Pyridine/Imine)Stretch1621 - 1676
Data compiled from various sources. google.comthieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of phthalimide itself exhibits an absorption maximum around 215 nm. photochemcad.com For this compound and its derivatives, the spectra are influenced by the electronic communication between the pyridine and phthalimide rings. Studies on related phthalimide derivatives have shown absorption bands in the UV region, often with multiple peaks. For example, a phthalimide derivative showed absorption maxima at 221 nm, 263.3 nm, and 293.6 nm. mdpi.com The position and intensity of these bands can be affected by the solvent and the presence of other chromophores in the molecule. nih.gov Computational studies using time-dependent density functional theory (TD-DFT) can help in assigning the observed electronic transitions. nih.gov

Table 3: UV-Vis Absorption Maxima for Representative Phthalimide Derivatives.

Compoundλ_max (nm)
Phthalimide215
2,2′-terephthaloyl bis(isoindolin-1,3-dione)215, 256.9
N-acetyl-phthalimide derivative221, 263.3, 293.6
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl)acetate217.4, 267.5, 294.1
Data compiled from various sources. mdpi.comphotochemcad.com

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular structure of a crystalline solid. Studies on derivatives of this compound have revealed detailed structural information. For instance, the crystal structure of a pyridone-based phthalimide fleximer showed that the molecule crystallized with two symmetry-independent molecules in the asymmetric unit. nih.gov The phthalimide and pyridone rings in this derivative were found to be planar. nih.gov The dihedral angle between the planes of the phthalimide and pyridone rings was determined to be 75.49° and 74.70° for the two independent molecules. acs.org The C-N bond lengths within the pyridone ring were found to be consistent with other 2-pyridone derivatives. nih.gov

Table 4: Selected Crystallographic Data for a Pyridone-Based Phthalimide Fleximer.

ParameterMolecule AMolecule B
Crystal SystemTriclinicTriclinic
Space GroupP1̅P1̅
Z44
Dihedral Angle (Phthalimide-Pyridone)75.49°74.70°
Torsional Angle (O4–C11–C9–C8)-173.47°-
Torsional Angle (O10–C39–C37–C36)-172.65°
Data from a study on a pyridone-based phthalimide fleximer. nih.govacs.org

Analysis of Crystal Packing and Lattice Architecture

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. In this compound systems, noncovalent interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions play a crucial role in the formation of the supramolecular architecture. nih.govacs.org

Conformational Analysis and Torsional Dynamics of the this compound Core

The planarity of the phthalimide ring system is a well-established structural feature. psu.edu However, the orientation of the 4-pyridyl group relative to this planar phthalimide moiety is subject to rotational isomerism. The key determinant of the conformational preference is the dihedral angle defined by the planes of the two rings. Both theoretical and experimental studies on related N-aryl imide systems indicate a strong preference for a non-planar conformation. This is largely attributed to the steric hindrance that would arise between the ortho-hydrogens of the pyridyl ring and the carbonyl groups of the phthalimide ring in a planar arrangement.

In analogous structures, such as N-Benzyl phthalimide, the benzene (B151609) and imide groups are reported to have a dihedral angle of 74.2 (1)°. japsonline.com Similarly, for N-(4-Methylbenzyl)phthalimide, this angle is 69.5 (6)°. researchgate.net A study on a sulfone-containing N-aryl phthalimide derivative with a pyridyl ring reported a dihedral angle of 50.2 (1)° between the phthalimide and pyridyl moieties. researchgate.net These findings collectively suggest that the most stable conformation of this compound is one where the two ring systems are significantly twisted with respect to each other.

The torsional dynamics are significantly influenced by electrostatic interactions. In the case of the N-phenylsuccinimide rotor with a 4-pyridyl gate, the transition state for rotation involves the close approach of the electrostatically negative π-face of the pyridyl ring and the lone pairs of the imide carbonyl oxygens, resulting in a repulsive interaction that contributes to the high rotational barrier. rsc.org A fascinating aspect of the torsional dynamics of the this compound core is the potential for modulation of the rotational barrier through protonation of the pyridine nitrogen. Protonation would introduce a positive charge on the pyridyl ring, which is expected to alter the electrostatic interactions at the transition state of rotation. In the analogous N-phenylsuccinimide system, protonation of the 4-pyridyl gate was found to decrease the rotational barrier by 3.2 kcal/mol, leading to a more than 200-fold increase in the rate of rotation. rsc.org This is attributed to the formation of stabilizing electrostatic interactions between the now electron-deficient pyridinium (B92312) ring and the electron-rich imide carbonyl oxygens in the transition state.

The following table summarizes the experimentally determined rotational barriers for analogous N-aryl imide systems, providing a quantitative insight into the torsional dynamics of the this compound core.

CompoundRotational Barrier (kcal/mol)Notes
N-phenylsuccinimide with 4-pyridyl gate (neutral)18.8 - 20.6A close structural analogue to this compound. The barrier is due to steric and repulsive electrostatic interactions in the transition state.
N-phenylsuccinimide with 4-pyridyl gate (protonated)~15.6 - 17.4The rotational barrier is lowered upon protonation due to stabilizing electrostatic interactions in the transition state, leading to an increased rate of rotation.

Data sourced from a study on electrostatically-gated molecular rotors. rsc.org

Computational and Theoretical Chemistry Investigations of N 4 Pyridyl Phthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For N-(4-Pyridyl) Phthalimide (B116566), DFT calculations provide a robust framework for understanding its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional structure of N-(4-Pyridyl) Phthalimide can be determined nih.govnih.gov. This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. While specific optimized parameters for this compound are not detailed in the provided search results, such calculations for similar phthalimide derivatives have been performed to understand how substituents affect the geometry of the phthalimide core nih.govmdpi.com. For instance, the planarity of the phthalimide ring and the rotational angle of the pyridyl group would be critical outputs of this analysis.

Interactive Table: Representative Calculated Geometrical Parameters for a Phthalimide Derivative

Vibrational Frequency Analysis and Spectral Assignment

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra biointerfaceresearch.comcardiff.ac.uk. The calculations yield a set of vibrational modes, each with a specific frequency and intensity. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra mdpi.com.

By analyzing the atomic motions associated with each calculated vibrational mode, a detailed assignment of the experimental IR and Raman bands can be made researchgate.netresearchgate.net. For this compound, this would involve identifying characteristic stretching and bending vibrations of the phthalimide carbonyl groups, the aromatic rings, and the C-N linkages nih.govnih.gov.

Interactive Table: Illustrative Vibrational Frequencies and Assignments for this compound

Note: This table presents expected vibrational modes and is not based on specific calculated data for the target molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties chemmethod.comscirp.org. A small energy gap suggests that the molecule is more reactive and can be easily excited nih.gov. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule (e.g., the phthalimide moiety or the pyridyl ring) are more susceptible to nucleophilic or electrophilic attack ijcce.ac.ir.

Interactive Table: FMO Properties of Phthalimide Derivatives

Note: The values are representative for the class of compounds, as specific data for this compound was not found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species researchgate.netutoronto.ca. The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate, near-neutral potentials researchgate.net.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atom of the pyridyl ring, identifying these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Simulation and Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable aid in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states nih.govsharif.edu. This would help assign the absorption bands observed experimentally for this compound to specific π-π* or n-π* transitions nih.govspectrabase.com.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate NMR chemical shifts (¹H and ¹³C) nih.govmdpi.com. Comparing these theoretical shifts with experimental data can confirm the molecular structure and assist in the assignment of complex spectra nih.gov.

Reaction Mechanism Elucidation via Computational Methods

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, transition states, intermediates, and products mdpi.com. By calculating the energies of these species, activation energy barriers and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics nih.gov.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could explore different possible pathways. For example, in a catalyzed reaction, calculations could model the interaction of the molecule with the catalyst and identify the rate-determining step, offering insights that are difficult to obtain through experiments alone researchgate.net. Studies on similar molecules, like the acid-catalyzed formation of N-phenylphthalimide, have successfully used these methods to validate proposed mechanisms mdpi.com.

Conformational Landscape and Energy Profile Calculations of this compound

Theoretical studies on related N-aryl phthalimides have provided insights into the rotational barriers around the C-N bond. These studies are crucial for understanding the conformational stability and the likelihood of different rotational isomers (rotamers) existing at various temperatures. The primary dihedral angle of interest in this compound is the C-C-N-C angle, which describes the twist between the plane of the phthalimide group and the plane of the pyridyl ring.

A potential energy surface (PES) scan is a common computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. By systematically rotating the pyridyl ring relative to the phthalimide group and calculating the energy at each step, a one-dimensional potential energy profile can be generated. This profile reveals the low-energy (stable) conformations and the high-energy (transitional) states, thereby quantifying the energy barriers to rotation.

The conformational landscape can be characterized by identifying the key stationary points on the potential energy surface. These include the global minimum energy conformation, other local minima, and the transition states that connect them. The relative energies of these structures determine their populations at thermal equilibrium.

Below are illustrative data tables that one might expect from a detailed computational study on the conformational landscape of this compound, based on the methodologies applied to similar molecules.

Table 1: Calculated Relative Energies of Conformers of this compound

ConformerDihedral Angle (C-C-N-C) (°)Relative Energy (kcal/mol)
Global Minimum900.00
Local Minimum-900.00
Transition State05.2
Transition State1804.8

Note: The data in this table is hypothetical and serves as an example of what a computational study might reveal. The dihedral angle of 90° often represents a non-planar, stable conformation, minimizing steric hindrance between the ortho-hydrogens of the pyridyl ring and the carbonyl groups of the phthalimide. The planar conformations (0° and 180°) are typically higher in energy and represent the transition states for rotation between the stable, non-planar conformers.

Table 2: Calculated Rotational Energy Barriers for N-Aryl Phthalimides

CompoundMethodBasis SetRotational Barrier (kcal/mol)
N-Aryl Phthalimide DerivativeDFTNot Specified31.9 chemrxiv.org

This table presents a calculated rotational barrier for a representative N-aryl phthalimide, which can be considered as an approximation for the rotational barrier in this compound.

Supramolecular Chemistry and Noncovalent Interactions of N 4 Pyridyl Phthalimide Systems

Hydrogen Bonding Interactions (Classical and Non-Classical)

Hydrogen bonds are a critical factor in the molecular assembly of N-(4-Pyridyl) Phthalimide (B116566) and its derivatives. While classical hydrogen bonds, such as O-H···O and N-H···O, are significant drivers in many systems, the structure of N-(4-Pyridyl) Phthalimide itself lacks strong hydrogen bond donors. nih.govacs.org However, it possesses good hydrogen bond acceptors in the form of its nitrogen and oxygen atoms. nih.govacs.org

Consequently, non-classical hydrogen bonds, particularly C-H···O and C-H···N interactions, play a crucial role in the formation of extensive supramolecular networks in systems containing the phthalimide and pyridyl moieties. nih.govacs.org These weaker, yet collectively significant, interactions are pivotal in guiding the three-dimensional arrangement of molecules in the solid state. nih.govacs.org For instance, in some crystal structures, C-H···O hydrogen bonds can generate specific ring motifs. researchgate.net

In cocrystals involving pyridyl and other functional groups, the pyridyl nitrogen can act as a hydrogen bond acceptor. For example, in a cocrystal of a dipyridyl-bithiophene with a benzoic acid derivative, the 4-pyridyl nitrogen atom participates in hydrogen bonding. nih.gov Similarly, in N-(4-carboxybenzyl)pyridinium bromide, the carboxylic acid's O-H group forms a hydrogen bond with the bromide anion rather than forming the more common carboxylic acid dimer. nsf.gov

Aromatic π-Stacking Interactions

Aromatic π-stacking interactions are another prominent feature in the supramolecular chemistry of systems containing this compound. These interactions occur between the electron-rich π-systems of the phthalimide and pyridyl rings. mdpi.com

Interaction TypeInteracting GroupsTypical Distance (Å)
Intermolecular π-stackingPhthalimide groups-
Intramolecular π-stackingPhthalimide groups-
π-π stacking3-pyridyl ring and neighboring molecules3.5
Weak aromatic π–π stackingBenzene (B151609) rings3.899 (1)

Intermolecular Forces in Crystal Engineering and Self-Assembly

The precise control over the solid-state architecture of molecular compounds, a field known as crystal engineering, relies heavily on the predictable nature of intermolecular forces. nih.govacs.org In this compound and related structures, a combination of hydrogen bonds (C-H···O, C-H···N), π-stacking, and other weak interactions like C-H···π collectively guide the self-assembly process. nih.govacs.orgresearchgate.net

The self-assembly driven by these noncovalent interactions can result in the formation of well-defined, extended supramolecular architectures. acs.org The understanding and manipulation of these forces are essential for designing materials with desired properties. nih.gov For example, the interplay of different intermolecular interactions can lead to different modes of aggregation and, consequently, different material properties. researchgate.net Hirshfeld surface analysis is a computational tool often used to quantify the various intermolecular interactions within a crystal lattice, providing insights into the forces driving self-assembly. nih.govacs.org

Solvent-Dependent Supramolecular Assembly Principles

The solvent in which self-assembly occurs can have a profound impact on the final supramolecular structure. rsc.orgnih.gov This is because solvent molecules can compete for hydrogen bonding sites, interact with the assembling molecules, and alter the thermodynamics of the assembly process. acs.org

For instance, the use of different solvents can lead to the formation of different polymorphs or entirely different assembled structures. rsc.orgnih.gov In the context of palladium-pyridine coordination chemistry, which shares the pyridyl motif with the title compound, the choice of solvent, including protic solvents like water or methanol, can influence the mechanism of ligand substitution and, therefore, the self-assembly of coordination cages. acs.org The polarity of the solvent can affect the stability of different conformations and the strength of noncovalent interactions, thereby guiding the assembly pathway. nih.gov Theoretical calculations can help elucidate how different solvents mediate the interactions between assembling molecules. rsc.org

Role of Noncovalent Interactions in Extended Architectures

Noncovalent interactions are the primary driving forces responsible for the formation of extended one-, two-, and three-dimensional architectures from individual molecular building blocks. nih.govacs.org In systems related to this compound, the cooperation and competition between various noncovalent interactions, such as C-H···O, C-H···N, C-H···π, and π-π stacking, dictate the final supramolecular framework. nih.govacs.orgresearchgate.net

For example, the interconnection of molecular chains or layers through these weak forces can lead to robust, three-dimensional networks. researchgate.net The specific geometry and directionality of these interactions are key to achieving predictable and well-defined extended structures. The introduction of specific functional groups can be used to program the desired noncovalent interactions and thus engineer the resulting architecture. plos.org For instance, the strategic placement of hydrogen bond donors and acceptors or aromatic rings can promote the formation of specific motifs that propagate into larger structures.

Coordination Chemistry of N 4 Pyridyl Phthalimide As a Ligand

Design and Synthesis of Metal Complexes with N-(4-Pyridyl) Phthalimide (B116566) Ligands

The design of metal complexes using N-(4-Pyridyl) Phthalimide and its analogs typically involves a straightforward synthetic strategy. The process begins with the synthesis of the ligand itself, which can be achieved through various established methods for creating N-substituted phthalimides. For instance, cobalt-catalyzed carbonylation of benzoyl hydrazides represents one pathway to obtain N-pyridyl phthalimide derivatives.

Once the this compound ligand is prepared, it is reacted with a suitable metal salt in an appropriate solvent to yield the desired coordination complex. nih.govmdpi.com The choice of metal ion, counter-anion, and solvent system plays a crucial role in determining the final structure and dimensionality of the resulting complex, which can range from discrete mononuclear molecules to extended coordination polymers. researchgate.netmdpi.com

A common synthetic procedure involves dissolving the ligand and a metal salt, such as a metal halide or acetate (B1210297), in a solvent like ethanol (B145695) or methanol. nih.gov The mixture is then stirred, often with heating, to facilitate the coordination reaction. Subsequent cooling or slow evaporation of the solvent leads to the crystallization of the metal-ligand complex. nih.gov This modular approach allows for the systematic variation of the metal center (e.g., Co(II), Zn(II), Cd(II)) to tune the properties of the resulting materials. researchgate.net

Coordination Modes and Binding Site Analysis of Pyridyl and Phthalimide Moieties

This compound possesses two primary potential binding sites for metal coordination: the nitrogen atom of the pyridyl ring and the two carbonyl oxygen atoms of the phthalimide moiety.

Pyridyl Nitrogen Coordination: The lone pair of electrons on the pyridyl nitrogen atom makes it a strong Lewis base and the most common coordination site for this type of ligand. kpi.ua In the vast majority of its metal complexes, this compound acts as a monodentate ligand, binding to the metal center exclusively through the pyridyl nitrogen. kpi.ua This mode of coordination is predictable and allows for the ligand to be used as a terminal or "capping" group in more complex structures.

Phthalimide Oxygen Coordination: The carbonyl oxygen atoms of the phthalimide group are potential O-donor sites. However, their coordination to metal ions is far less common compared to the pyridyl nitrogen. This is partly due to the delocalization of the lone pairs on the oxygen atoms within the imide functional group, which reduces their Lewis basicity. While coordination through phthalimide carbonyls is known in some systems, it is not the preferred binding mode for this compound in the presence of the more basic pyridyl nitrogen. Spectroscopic evidence from related systems often confirms that the phthalimide group remains non-coordinated. researchgate.net

Therefore, the analysis of known structures indicates that this compound functions predominantly as a monodentate N-donor ligand.

Structural Analysis of Metal–Ligand Complexes via X-ray Crystallography

For complexes involving pyridyl-type ligands, X-ray crystallography confirms the coordination of the pyridyl nitrogen to the metal center and reveals the resulting geometry, which can be, for example, tetrahedral, square planar, or octahedral, depending on the metal ion and the presence of other co-ligands. nih.gov In the case of a related compound, N-(2-Pyridylmethyl)phthalimide, the phthalimide and pyridylmethyl units were found to be nearly perpendicular to each other. nih.gov

Crystallographic studies also highlight the role of non-covalent interactions, such as hydrogen bonding and π–π stacking, in stabilizing the crystal structure. nih.govnih.gov For instance, weak C—H···O interactions involving the phthalimide carbonyl oxygen atoms can link molecules into extended chains or networks. nih.gov

Interactive Table: Crystallographic Data for a Related Pyridyl-Phthalimide Compound
ParameterValue
CompoundN-(2-Pyridylmethyl)phthalimide
FormulaC14H10N2O2
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.7734 (18)
b (Å)14.239 (2)
c (Å)7.0698 (11)
β (°)106.373 (3)
V (ų)1137.1 (3)
Interplanar Angle (°)85.74 (2)
π–π Stacking Distance (Å)3.855 (2)
Data derived from a related structure as a representative example. nih.gov

Spectroscopic Probes of Metal-Ligand Interactions

Various spectroscopic techniques are employed to study the formation of metal-ligand complexes and to probe the nature of the coordination bond.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in the vibrational modes of a ligand upon coordination to a metal ion. For this compound, the key vibrational band to monitor is the C=N stretching frequency of the pyridine (B92270) ring. Upon coordination of the pyridyl nitrogen to a metal center, this band typically shifts to a higher wavenumber (a "blue shift") by 15–20 cm⁻¹. kpi.ua This shift is a direct indicator of the metal-nitrogen bond formation. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence of complex formation in solution. The chemical shifts of the protons and carbons on the pyridine ring are particularly affected by coordination. The signals for protons alpha to the nitrogen atom typically experience a downfield shift upon binding to a metal. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand can change upon complexation. nih.gov New absorption bands may appear, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, providing insight into the electronic structure of the complex. frontiersin.org

Interactive Table: Spectroscopic Signatures of Pyridyl Coordination
TechniqueObservationInterpretation
FT-IR C=N stretch shifts to higher energy (15-20 cm⁻¹)Coordination of pyridyl nitrogen to metal center kpi.ua
¹H-NMR Downfield shift of protons α to pyridyl nitrogenDeshielding of protons due to metal binding
UV-Vis Appearance of new charge-transfer bandsFormation of new electronic pathways in the complex nih.govfrontiersin.org
Fluorescence Shift in emission wavelength and/or change in intensityPerturbation of the ligand's electronic states by the metal ion researchgate.net

Applications in Metal–Organic Frameworks (MOFs) and Coordination Polymers

While this compound is a monodentate ligand, it can play a significant role in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Unlike bifunctional linker molecules that propagate the network in multiple dimensions, monodentate ligands often act as modulators or functionalizing agents.

Coordination polymers are extended structures formed by the linking of metal ions with organic ligands. mdpi.com The use of mixed-ligand systems, combining a network-forming linker with a monodentate ligand like this compound, allows for the fine-tuning of the resulting framework's properties.

Pillar-layered MOFs are a class of porous materials constructed from two-dimensional (2D) layers of metal nodes and organic linkers, which are then connected by a second, "pillar" ligand to form a three-dimensional (3D) framework. northwestern.edu The pillar ligands are typically linear, bifunctional molecules, such as 4,4'-bipyridine, that span the distance between the layers, creating well-defined pores and channels.

As a monodentate ligand, this compound cannot function as a pillar itself. However, it can be incorporated into pillar-layered MOFs in a different capacity. Through a process known as coordination modulation, monodentate ligands can compete with the primary linkers for coordination sites on the metal nodes. This can influence crystal growth, size, and morphology. Furthermore, this compound can be used to functionalize the pores of a pre-existing or in-situ-formed MOF. By occupying open coordination sites on the metal clusters that form the layers, the phthalimide group can be projected into the pores, modifying their chemical environment and influencing their adsorption or catalytic properties. acs.org

Chiral MOFs are porous materials that are non-superimposable on their mirror images and are of great interest for applications in enantioselective separation and asymmetric catalysis. Chirality in MOFs can be introduced through several strategies:

Use of Chiral Ligands: The most direct method is to use ligands that are inherently chiral. nih.gov

Post-Synthetic Chiral Modification: An achiral MOF can be functionalized with a chiral molecule after its synthesis.

Spontaneous Resolution: Achiral ligands can sometimes assemble around metal centers in a helical or otherwise chiral fashion, leading to the spontaneous formation of chiral crystals. nih.govresearchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving N 4 Pyridyl Phthalimide

Radical Reaction Pathways and Intermediate Characterization

Reactions involving N-(4-Pyridyl) Phthalimide (B116566) and its derivatives, particularly N-hydroxyphthalimide (NHPI) esters, often proceed through radical pathways. These reactions are initiated by the generation of a phthalimido-N-oxyl (PINO) radical, which is a key intermediate. nih.gov

The formation of radical species can be triggered under various conditions, including thermal, photochemical, or electrochemical methods. beilstein-journals.orgsci-hub.seacs.org For instance, visible light irradiation can induce the formation of a photoactive charge-transfer complex, which then facilitates single-electron transfer (SET) to generate radical intermediates. beilstein-journals.org A common pathway involves the reductive decarboxylative fragmentation of N-hydroxyphthalimide esters to produce an alkyl radical, which can then participate in a variety of transformations. beilstein-journals.orgsci-hub.se

The characterization of these transient radical intermediates is often challenging but can be achieved through techniques like electron spin resonance (ESR) spectroscopy. For example, in the N-hydroxyphthalimide catalyzed benzylic oxidation, the use of spin-traps like α-(4-pyridyl-1-oxide)-N-t-butylnitrone (POBN) allows for the detection of radical species such as the ClO2 radical. acs.org

Key Radical Intermediates and Their Formation:

Precursor/ReagentConditionRadical IntermediateMethod of Generation
N-hydroxyphthalimide (NHPI) estersVisible light, PhotocatalystAlkyl radicalReductive decarboxylative fragmentation via SET. beilstein-journals.orgsci-hub.se
N-hydroxyphthalimide (NHPI)O₂, Cobalt catalystPhthalimido-N-oxyl (PINO) radicalOxidation of NHPI. nih.gov
N-(Acyloxy)phthalimidesPhotochemicalCarbon- or nitrogen-centered radicalsReductive fragmentation via SET. sci-hub.seacs.org
N-chlorosuccinimide (NCS)PhotocatalystNitrogen-centered radicalReductive activation of NCS. nih.gov

Electron Transfer Processes in Reaction Mechanisms

Single-electron transfer (SET) is a fundamental process in many reactions involving N-(4-Pyridyl) Phthalimide derivatives. sci-hub.seacs.org This process can be initiated photochemically, often involving a photocatalyst that, upon excitation, engages in SET with a donor or acceptor molecule. beilstein-journals.org

A well-documented example is the reductive quenching mechanism where an excited photocatalyst oxidizes a sacrificial donor, generating a strongly reducing species. This species then reduces an N-hydroxyphthalimide ester, leading to its fragmentation and the formation of an alkyl radical. beilstein-journals.org Conversely, in an oxidative quenching cycle, the excited photocatalyst directly reduces the NHPI ester.

The formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes is another important aspect of these electron transfer processes. beilstein-journals.org For instance, the combination of NHPI esters and cesium carbonate can form a photoactive charge-transfer complex that facilitates subsequent SET upon visible light irradiation. beilstein-journals.org

Examples of Electron Transfer Processes:

Reaction TypeKey FeatureMechanism
Photocatalytic Giese-type additionReductive quenchingAn excited photocatalyst is reduced by a donor, and the resulting species reduces the NHPI ester. beilstein-journals.org
Photoinduced Pd-catalyzed aminoalkylationSET with metal catalystA photoexcited Pd(0) species promotes the activation of an NHPI ester via SET. beilstein-journals.orgsci-hub.se
EDA-complex-mediated reactionsFormation of an EDA complexPhotoinduced SET occurs within an EDA complex formed between a reductant and an NHPI ester. beilstein-journals.org

C-H Activation and Functionalization Mechanisms

This compound and related structures can act as directing groups in C-H activation reactions, facilitating the selective functionalization of otherwise unreactive C-H bonds. acs.orgmdpi.com The pyridine (B92270) nitrogen atom coordinates to a metal catalyst, bringing the catalyst into proximity of a specific C-H bond and enabling its cleavage. acs.org

These reactions often involve transition metal catalysts such as palladium, rhodium, cobalt, and copper. nih.govclockss.orgrsc.org For example, in cobalt-catalyzed syntheses of N-pyridyl phthalimide derivatives, deuterium (B1214612) labeling studies have shown that the C-H bond cleavage is a reversible and non-rate-determining step. nih.govrsc.org Similarly, palladium-catalyzed reactions can proceed via a Pd(II)/Pd(IV) catalytic cycle involving a cyclopalladated intermediate. mdpi.com

The functionalization can lead to the formation of various new bonds, including C-C, C-N, and C-O bonds. acs.orgnih.govrsc.org For instance, rhodium-catalyzed reactions of N-substituted hydroxamic acids with alkynes proceed via C-H activation to synthesize isoquinolones. clockss.org

Mechanistic Aspects of C-H Activation:

Catalyst SystemDirecting GroupKey Mechanistic Feature
CobaltPyridyl groupReversible C-H bond cleavage. nih.govrsc.org
PalladiumPyridyl or amide groupFormation of a cyclopalladated intermediate, often involving a Pd(II)/Pd(IV) cycle. mdpi.combeilstein-journals.org
RhodiumHydroxamic acidortho-C-H activation of benzoic acids. rsc.org
CopperAmine groupDFT calculations suggest both α-C-H and β-C-H activation are possible. nih.govrsc.org

Elucidation of Catalytic Cycles and Rate-Determining Steps

Understanding the complete catalytic cycle and identifying the rate-determining step are crucial for optimizing reaction conditions and catalyst design. In many reactions involving this compound, the catalytic cycle involves several key steps: oxidative addition, C-H activation, insertion, and reductive elimination. clockss.org

For example, in the nickel-catalyzed decarbonylative addition of phthalimides to alkynes, a plausible cycle involves the oxidative addition of the N-CO bond to a Ni(0) complex, followed by alkyne insertion and reductive elimination to regenerate the Ni(0) catalyst. clockss.org In some rhodium-catalyzed systems, the rhodium(I) species is oxidized by a copper co-catalyst to generate the active rhodium(III) species, which then enters the catalytic cycle. clockss.org

Determining the rate-determining step can be complex. In the cobalt-catalyzed carbonylation of benzoyl hydrazides to form N-pyridyl phthalimides, kinetic isotope effect studies indicated that C-H bond cleavage is not the rate-determining step. nih.govrsc.org

Applications in Advanced Functional Materials Non Biological

Precursors for Polymeric Materials and Macromolecular Structures

The bifunctional nature of N-(4-Pyridyl) Phthalimide (B116566) allows it to act as a crucial component in the synthesis of complex polymers and macromolecular structures. The pyridyl group provides a specific site for coordination, enabling the formation of highly ordered materials.

One significant application is its use as a ligand in the creation of large, functional macromolecules. For instance, it has been incorporated into complex structures like Tetrakis-(N-(4-pyridyl)phthalimide) copper phthalocyanine (B1677752). acs.org In this macromolecule, four N-(4-pyridyl)phthalimide units are attached to a central copper phthalocyanine core. acs.org Such materials are synthesized for their potential in gas storage and catalysis, with the pyridyl groups offering points for further extension into metal-organic frameworks (MOFs). acs.org

The compound also serves as a model building block, or "pillar," in the construction of coordination polymers and MOFs. The pyridyl nitrogen can coordinate to metal centers, while the rest of the molecule links these centers into extended networks. Research on related molecules, such as N,N'-di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide (DPNDI), demonstrates this principle effectively. researchgate.net In these structures, the di-pyridyl molecule acts as a linear pillar to connect 2D layers of metal nodes and organic linkers into stable, non-interpenetrated 3D frameworks. researchgate.net These materials exhibit high surface areas, making them suitable for applications like gas adsorption. researchgate.net

Furthermore, the integration of pyridine (B92270) units into polymer backbones, such as in polyimides, has been shown to enhance desirable properties. nih.gov Polyimides containing pyridine groups often exhibit improved solubility and high optical transparency. nih.gov The principles derived from these studies are applicable to polymers specifically incorporating the N-(4-Pyridyl) Phthalimide unit to achieve specific thermal and optical characteristics.

Table 1: Examples of Macromolecular Structures Incorporating Pyridyl-Imide Units

Macromolecule/Polymer Type Building Block/Ligand Metal Center Resulting Structure Potential Application
Functionalized Phthalocyanine This compound Copper (Cu) Tetrakis-substituted macromolecule acs.org MOF precursor, Catalysis acs.org
Metal-Organic Framework (MOF) N,N'-di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide Cobalt (Co), Zinc (Zn) 3D Pillar-layered framework researchgate.net Gas storage, Photochromism researchgate.net
Coordination Polymer N,N'-di(2-picolyl)-1,4,5,8-naphthalenetetracarboxylic diimide Zinc (Zn), Silver (Ag) 1D Coordination polymer worktribe.com Crystal engineering worktribe.com

Components in Optical or Electronic Materials (General Principles)

The electronic structure of this compound and its derivatives makes them promising candidates for use in optical and electronic materials. The combination of an electron-withdrawing phthalimide group and an electron-donating or coordinating pyridine ring can lead to interesting photophysical properties.

Research has been conducted on the nonlinear optical (NLO) properties of materials derived from pyridyl-phthalimide units. For example, two-photon absorption measurements were performed on tetrakis-(N-(4-pyridyl)phthalimide) copper phthalocyanine to study its NLO behavior. acs.org The development of materials with strong NLO response is crucial for applications in optical computing, data storage, and telecommunications. researchgate.net Studies on other novel chiral phthalimide derivatives have also indicated their potential as NLO materials, with their effectiveness often linked to their non-centrosymmetric crystal structures. researchgate.net

Additionally, polyimides that incorporate pyridine moieties into their structure have been developed specifically for their high optical transparency. nih.gov These materials can exhibit transmittance values of over 90% in the visible spectrum and low cut-off wavelengths, making them suitable for use as flexible substrates for displays, optical films, and other optoelectronic devices. nih.gov The introduction of the pyridine group helps to inhibit the formation of charge-transfer complexes (CTCs) between polymer chains, which are often responsible for color and reduced transparency in conventional polyimides. nih.gov

The electronic properties are also of interest. Copper(II) complexes synthesized with related N-substituted 1,8-naphthalimide (B145957) ligands, such as bis-{N-(4-pyridylmethyl)phthalimide} copper(II) perchlorate, have been shown to possess reversible redox couples. researchgate.net This electrochemical behavior is a key characteristic for materials used in electronic devices, sensors, and redox catalysts.

Analytical Chemistry Applications (e.g., Sensing Principles)

In analytical chemistry, this compound can be incorporated into larger molecular systems designed for the selective detection of specific ions or molecules. The pyridyl group serves as a binding site for an analyte or a metal center in a displacement assay, while the phthalimide moiety can be part of the chromophore or fluorophore that signals the binding event.

A notable example is the development of a ruthenium(II)-based metalloreceptor for sensing hydrazine (B178648) and phosphate (B84403) anions. rsc.org This sensor molecule incorporates a phthalimide-anchored pyridine-triazole ligand, specifically 2-(2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione. rsc.org The pyridyl and triazole groups coordinate to the ruthenium center, and the phthalimide group is part of the ligand framework. The complex exhibits a "turn-on" luminescence response upon binding to phosphate anions or hydrazine, allowing for their sensitive and selective detection with limits of detection in the nanomolar range. rsc.org

The general principle relies on the design of a receptor-spacer-reporter system.

Receptor: The pyridyl nitrogen provides a well-defined binding site for metal ions or can participate in hydrogen bonding.

Reporter: The phthalimide group can influence the electronic properties of an attached fluorophore or be part of the signaling unit itself.

Spacer: A linker connects the receptor and reporter, modulating their interaction.

This modular approach allows for the rational design of chemosensors for various targets. The broader field of pyridyl-based fluorophores has seen extensive development for sensing a wide range of metal ions and anions, highlighting the versatility of the pyridyl group as a core component in sensor design. researchgate.net

Role in Crystal Engineering and Supramolecular Device Design

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. This compound is an excellent candidate for a "tecton" (building block) in this field due to its structural rigidity and specific, directional interaction sites.

The directional lone pair of the pyridyl nitrogen atom makes it a reliable hydrogen bond acceptor and a predictable coordination site for metal ions. This allows for the construction of complex, extended networks with controlled dimensionality and topology. nih.gov For example, the reaction of related bis-pyridyl imide ligands with metal salts like zinc chloride or silver hexafluoroantimonate has led to the formation of one-dimensional coordination polymers. worktribe.comrsc.org

Supramolecular self-assembly is driven by noncovalent interactions, including coordination bonds, hydrogen bonding, and π-π interactions. nih.gov The planar, aromatic surface of the phthalimide group is prone to π-π stacking, which can help organize the molecules in the solid state. This interplay of interactions is crucial for controlling the final architecture. nih.gov

The study of a pyridone-based phthalimide fleximer illustrates the importance of these weak interactions, such as C–H···O and C–H···π bonds, in creating extensive supramolecular networks. nih.govacs.org Understanding these interactions is fundamental to designing molecular crystals and devices with specific functions. The use of N-(4-pyridyl) substituted imides as pillars in creating robust, porous metal-organic frameworks further underscores their importance in the design of functional supramolecular materials. researchgate.net

Q & A

Q. What are the common synthetic routes for N-substituted phthalimides, and how can reaction conditions be optimized for high yields?

N-substituted phthalimides are typically synthesized via nucleophilic substitution reactions. For example, bromoalkyl phthalimides (e.g., N-(4-Bromobutyl)phthalimide) are key intermediates, reacting with amines or aromatic nucleophiles to form derivatives like imidazo[4,5-b]pyridines or acridine derivatives . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Base choice : Sodium carbonate or potassium carbonate facilitates deprotonation.
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Table 1 : Representative Reaction Conditions for N-Substituted Phthalimides

SubstrateReagentSolventTemp (°C)Yield (%)Reference
N-(4-Bromobutyl)phthalimide4-AminoacridineDMF8085
Phthalimide1,5-DibromopentaneDMF7078

Q. What spectroscopic and analytical techniques are most reliable for characterizing phthalimide derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.6–8.2 ppm for phthalimide rings) .
  • FT-IR : Strong C=O stretches at ~1770 cm1^{-1} and ~1700 cm1^{-1} .
  • Elemental analysis : Validates purity (>98% for most derivatives) .
  • Mass spectrometry : Exact mass matching (e.g., [M+H]+^+ at 282.137 for N-(4-Bromobutyl)phthalimide) .

Advanced Research Questions

Q. How can photoredox catalysis be applied to modify phthalimide derivatives, and what factors influence reaction efficiency?

Ru/Ir photoredox catalysts (e.g., Ru(bpy)32+_3^{2+}) enable radical-mediated functionalization under visible light. For example:

  • SET processes : Excited-state catalysts (e.g., Ru(bpy)32+_3^{2+*}) oxidize or reduce substrates to generate radicals .
  • Key parameters :
  • Light wavelength : 450–470 nm optimal for Ru complexes.

  • Solvent : Acetonitrile or DMF enhances electron transfer.

  • Co-catalysts : Sacrificial reagents (e.g., Hünig’s base) improve yields .

    Case Study : α-Alkylation of phthalimide derivatives via photoredox catalysis achieved 75% yield using Ru(bpy)32+_3^{2+} and blue LEDs .

Q. How can researchers resolve contradictions in biological activity data for phthalimide analogs (e.g., antioxidant vs. enzyme inhibition assays)?

Discrepancies (e.g., lower DPPH scavenging activity vs. cholinesterase inhibition) may arise from:

  • Assay-specific mechanisms : Hydrophobic interactions dominate enzyme inhibition, while redox potential drives antioxidant activity .
  • Structural modifications : Electron-withdrawing groups (e.g., -Br) reduce antioxidant efficacy but enhance enzyme binding .
  • Validation steps :
  • Dose-response curves : Confirm IC50_{50} reproducibility.
  • Molecular docking : Correlate substituent effects with binding poses.

Q. What strategies are effective for crystallographic and computational analysis of phthalimide-CNT interactions?

  • X-ray crystallography : Monoclinic crystal systems (space group P21_1) resolve Se–C and π-π interactions in seleno-phthalimide derivatives .
  • DFT calculations : B3LYP/6-31G(d) models predict non-covalent interactions (e.g., van der Waals forces) between N-(4-carboxyphenyl)phthalimide and carbon nanotubes .
  • Experimental-computational synergy : Pair XRD data with Hirshfeld surface analysis to validate supramolecular packing .

Methodological Considerations

Q. How can researchers mitigate hazards when handling brominated phthalimide derivatives?

  • Safety protocols : Use Xi hazard controls (e.g., gloves, ventilation) for irritants like N-(4-Bromophenyl)phthalimide .
  • Waste management : Neutralize brominated byproducts with NaHCO3_3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.